molecular formula C19H21N3O2S B2994622 Methyl 2-[(4-phenylpiperazine-1-carbothioyl)amino]benzoate CAS No. 892269-36-2

Methyl 2-[(4-phenylpiperazine-1-carbothioyl)amino]benzoate

Cat. No.: B2994622
CAS No.: 892269-36-2
M. Wt: 355.46
InChI Key: DROBTOVLHGQVGO-UHFFFAOYSA-N
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Description

Methyl 2-[(4-phenylpiperazine-1-carbothioyl)amino]benzoate is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a phenylpiperazine moiety attached to a benzoate ester through a carbothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-phenylpiperazine-1-carbothioyl)amino]benzoate typically involves the following steps:

    Formation of the Phenylpiperazine Moiety: The initial step involves the synthesis of 4-phenylpiperazine through the reaction of phenylamine with piperazine under controlled conditions.

    Carbothioylation: The phenylpiperazine is then reacted with a suitable carbothioylating agent, such as thiophosgene, to introduce the carbothioyl group.

    Esterification: The final step involves the esterification of the carbothioylated phenylpiperazine with methyl 2-aminobenzoate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors with precise control over temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-phenylpiperazine-1-carbothioyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbothioyl group to a thiol or thioether.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, alcohols; reactions are conducted in the presence of catalysts or under basic/acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Amino derivatives, alkoxy derivatives

Scientific Research Applications

Methyl 2-[(4-phenylpiperazine-1-carbothioyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological and psychiatric disorders.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-phenylpiperazine-1-carbothioyl)amino]benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects.

    Pathways Involved: It can influence signaling pathways, such as those involved in neurotransmission or cellular metabolism, resulting in physiological or biochemical changes.

Comparison with Similar Compounds

Methyl 2-[(4-phenylpiperazine-1-carbothioyl)amino]benzoate can be compared with other piperazine derivatives:

    Methyl 2-[(4-methylpiperazine-1-carbothioyl)amino]benzoate: Similar structure but with a methyl group instead of a phenyl group, leading to different chemical and biological properties.

    Methyl 2-[(4-ethylpiperazine-1-carbothioyl)amino]benzoate: Contains an ethyl group, which may affect its reactivity and interactions with molecular targets.

    Methyl 2-[(4-benzylpiperazine-1-carbothioyl)amino]benzoate: Features a benzyl group, potentially altering its pharmacokinetic and pharmacodynamic profiles.

The uniqueness of this compound lies in its specific phenylpiperazine moiety, which imparts distinct chemical and biological characteristics compared to its analogs.

Properties

IUPAC Name

methyl 2-[(4-phenylpiperazine-1-carbothioyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-24-18(23)16-9-5-6-10-17(16)20-19(25)22-13-11-21(12-14-22)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROBTOVLHGQVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670629
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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